5,5'-oxybis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]
Overview
Description
5,5’-oxybis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.
Preparation Methods
The synthesis of 5,5’-oxybis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione] typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation reactions . The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5,5’-oxybis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives with additional functional groups.
Reduction: Reduction reactions can lead to the formation of simpler isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents such as halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield multifunctionalized isoindole-1,3-dione derivatives, while substitution reactions can introduce various substituents onto the thiazole or isoindole rings .
Scientific Research Applications
5,5’-oxybis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione] has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5’-oxybis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to bind to enzymes and receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
5,5’-oxybis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione] can be compared with other isoindole-1,3-dione derivatives and thiazole-containing compounds. Similar compounds include:
Phthalimides: These compounds share the isoindole-1,3-dione core structure and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring often have antimicrobial and antifungal properties.
The uniqueness of 5,5’-oxybis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione] lies in its combined isoindole and thiazole structures, which confer a broad range of chemical reactivity and biological activity .
Properties
IUPAC Name |
5-[1,3-dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]oxy-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N4O5S2/c27-17-13-3-1-11(9-15(13)19(29)25(17)21-23-5-7-32-21)31-12-2-4-14-16(10-12)20(30)26(18(14)28)22-24-6-8-33-22/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMHQDBRNNPOCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)N(C4=O)C5=NC=CS5)C(=O)N(C2=O)C6=NC=CS6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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